1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester typically involves the reaction of azetidine derivatives with appropriate carboxylic acid esters. One common method includes the esterification of 1,3-Azetidinedicarboxylic acid with 2-methyl-1-(1,1-dimethylethyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Azetidinedicarboxylic acid, 3-bromo-, 1-(1,1-dimethylethyl) 3-methyl ester: This compound has a similar structure but with a bromine atom, which may alter its reactivity and applications.
1,3-Azetidinedicarboxylic acid, 3-[[(4-methoxyphenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 3-methyl ester:
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H16NO4- |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/p-1 |
InChI Key |
GLXXUWWAQCAPNM-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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